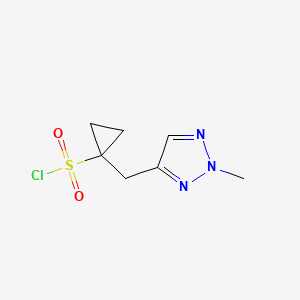
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms
准备方法
The synthesis of 1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Cyclopropane Group: The cyclopropane group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the compound with chlorosulfonic acid or thionyl chloride.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
化学反应分析
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced triazole derivatives.
Cycloaddition Reactions: The triazole ring can also participate in cycloaddition reactions, forming various fused ring systems.
科学研究应用
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
作用机制
The mechanism of action of 1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme activity .
相似化合物的比较
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonyl chloride can be compared with other triazole derivatives, such as:
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, which affects its reactivity and biological activity.
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonate: This compound has a sulfonate ester group, which also affects its reactivity and biological activity.
1-((2-Methyl-2H-1,2,3-triazol-4-yl)methyl)cyclopropane-1-sulfonothioate: This compound has a sulfonothioate group, which can lead to different chemical and biological properties compared to the sulfonyl chloride derivative.
属性
分子式 |
C7H10ClN3O2S |
|---|---|
分子量 |
235.69 g/mol |
IUPAC 名称 |
1-[(2-methyltriazol-4-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H10ClN3O2S/c1-11-9-5-6(10-11)4-7(2-3-7)14(8,12)13/h5H,2-4H2,1H3 |
InChI 键 |
VMUIVKGUQWOELW-UHFFFAOYSA-N |
规范 SMILES |
CN1N=CC(=N1)CC2(CC2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


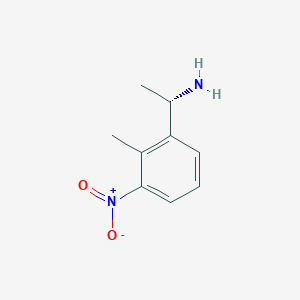
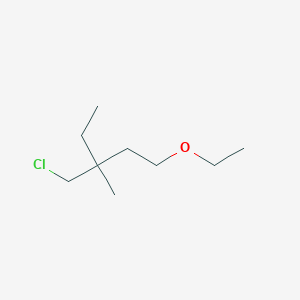

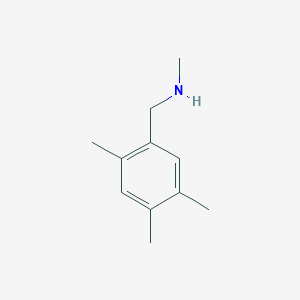
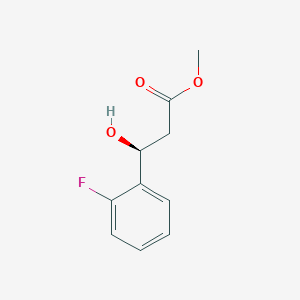
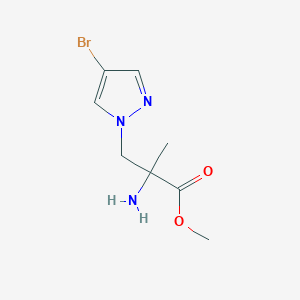
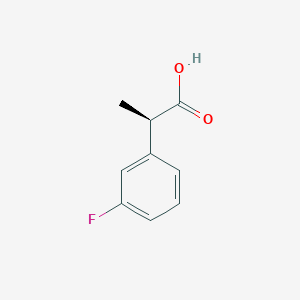
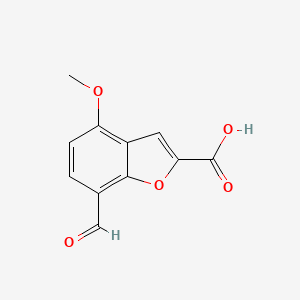
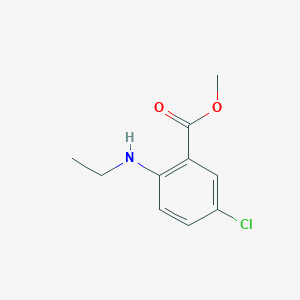
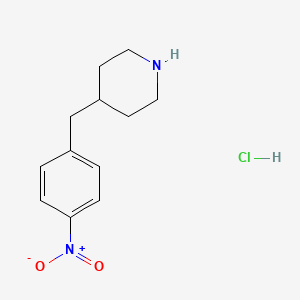
![2-[(Tert-butoxy)carbonyl]-4-chlorobenzoicacid](/img/structure/B13569579.png)
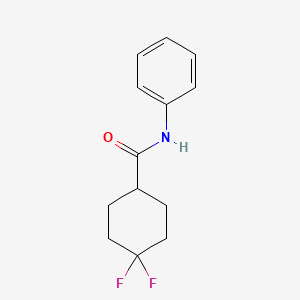
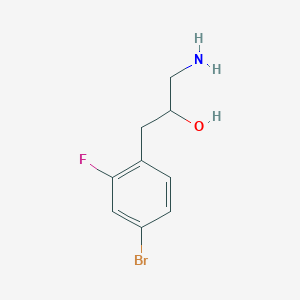
![2-[2-(Phenylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13569590.png)
